
Pentane-1,5-diylbis(octylarsinic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-1,5-diylbis(octylarsinic acid) is an organoarsenic compound characterized by the presence of two octylarsinic acid groups attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diylbis(octylarsinic acid) typically involves the reaction of pentane-1,5-diol with octylarsinic acid derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include octylarsinic acid and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of pentane-1,5-diylbis(octylarsinic acid) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as esterification, purification, and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentane-1,5-diylbis(octylarsinic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound into its corresponding arsenic hydrides.
Substitution: The compound can participate in substitution reactions where the octyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce arsenic hydrides.
Applications De Recherche Scientifique
Pentane-1,5-diylbis(octylarsinic acid) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of pentane-1,5-diylbis(octylarsinic acid) involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentamidine: A diether consisting of pentane-1,5-diol with 4-amidinophenyl groups, used as an antiprotozoal agent.
Bisphthalonitrile: A compound with a pentane-1,5-diylbis(sulfanediyl) backbone, used in the synthesis of polymeric phthalocyanines.
Uniqueness
Pentane-1,5-diylbis(octylarsinic acid) is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63586-93-6 |
|---|---|
Formule moléculaire |
C21H46As2O4 |
Poids moléculaire |
512.4 g/mol |
Nom IUPAC |
5-[hydroxy(octyl)arsoryl]pentyl-octylarsinic acid |
InChI |
InChI=1S/C21H46As2O4/c1-3-5-7-9-11-14-18-22(24,25)20-16-13-17-21-23(26,27)19-15-12-10-8-6-4-2/h3-21H2,1-2H3,(H,24,25)(H,26,27) |
Clé InChI |
NRWVLLDZSKXKIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[As](=O)(CCCCC[As](=O)(CCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)

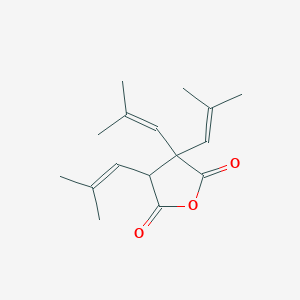
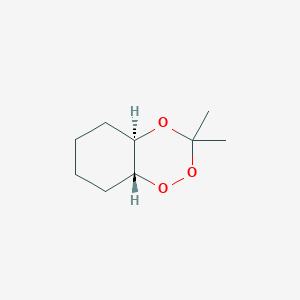

![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)

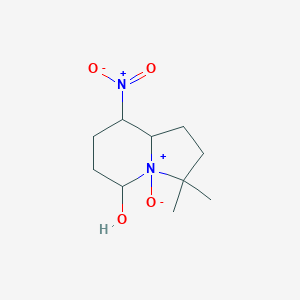
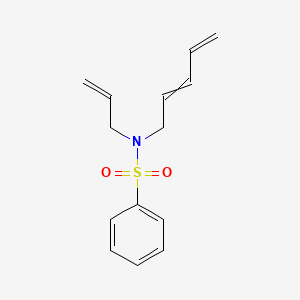
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
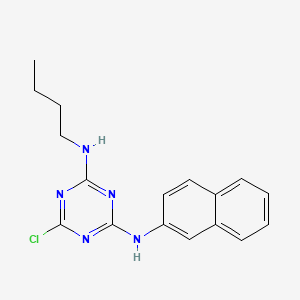
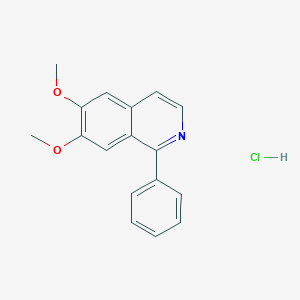
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)

